molecular formula C27H27N3S B3259132 N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA CAS No. 313695-70-4

N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA

Cat. No.: B3259132
CAS No.: 313695-70-4
M. Wt: 425.6 g/mol
InChI Key: GGAOZHGXEGTTFN-PBXQCXKZSA-N
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Description

N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA is a complex organic compound with a unique structure that includes both amino and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets. The amino and thiourea groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function .

Properties

IUPAC Name

1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOZHGXEGTTFN-PBXQCXKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
Reactant of Route 6
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA

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